Prometon

概要

説明

Synthesis Analysis

The synthesis of Prometon and similar compounds involves complex chemical reactions, often explored within the context of process synthesis in chemical engineering. Process synthesis is critical in selecting the component parts and interconnecting them to create a flowsheet, a fundamental step in designing chemical processes. This area has seen rapid growth, with literature covering chemical reaction paths, separation systems, heat exchanger networks, complete flowsheets, and control systems. Significant insights have been developed for the design of heat exchanger networks and the synthesis of separation systems based on nearly ideal distillation technology. These insights are crucial for understanding the synthesis of complex organic molecules, including this compound (Nishida, Stephanopoulos, & Westerberg, 1981).

Molecular Structure Analysis

Understanding the molecular structure of this compound is essential for analyzing its chemical behavior and reactions. The molecular structure analysis involves examining the arrangement of atoms within the molecule and how this structure influences its chemical properties and reactivity. While specific studies on this compound's molecular structure are not directly cited here, the methodologies used in molecular structure analysis, such as X-ray crystallography and homology modeling, provide valuable insights into the functional and mechanistic roles of various amino acid substitutions observed among enzymes and compounds, which is relevant for understanding this compound's structure (Austin & Noel, 2003).

Chemical Reactions and Properties

The chemical properties of this compound, including its reactivity and the types of chemical reactions it undergoes, are integral to its application and effectiveness. The review of on-surface synthesis provides insights into controlling chemical coupling reactions on surfaces, which could be relevant to understanding how this compound reacts under different conditions (Clair & de Oteyza, 2019). Moreover, the synthesis and application of nanoparticles, including their antimicrobial activities, offer a perspective on the potential uses and reactivity of this compound in various environments (Sharma, Yngard, & Lin, 2009).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and boiling point, are crucial for its application in various industrial and biochemical processes. While the articles cited do not directly address this compound's physical properties, the methodologies and analyses presented are applicable for characterizing such properties. Understanding these physical properties is essential for determining this compound's behavior in different phases and conditions, which is crucial for its synthesis and application.

Chemical Properties Analysis

Analyzing the chemical properties of this compound involves understanding its reactivity, stability, and interactions with other compounds. The literature on the synthesis and activities of nanoparticles, including their interaction with biological molecules, provides a foundation for exploring this compound's chemical properties, especially in biological and environmental contexts (Sharma, Yngard, & Lin, 2009).

科学的研究の応用

Occurrence in the Environment : Prometon is commonly detected in surface water and groundwater, especially in urban areas. It's frequently found due to its use practices and environmental behavior, often compared to atrazine, another triazine herbicide (Capel et al., 1999).

Endocrine Disruption Studies : A study using in vitro bioassays and a 21-day fathead minnow reproduction assay showed that this compound might cause subtle endocrine and reproductive effects in fathead minnows, though no clear mechanism of action was observed (Villeneuve et al., 2006).

Identification in Groundwater : this compound and its transformation products were identified in groundwater samples using high-resolution chromatography and mass spectrometry, highlighting its prevalence in environmental samples (Fernández-Ramos et al., 2014).

Soil Toxicity Studies : The method of applying this compound to soil significantly affects its phytotoxicity, as studied in white mustard. Different application methods resulted in varying levels of phytotoxicity (Ostrowski & Hance, 1973).

Photocatalytic Degradation Research : Research on the photocatalytic degradation of s-triazine herbicides, including this compound, under simulated solar light, identified cyanuric acid as the final degradation product, providing insights into environmental degradation mechanisms (Pelizzetti et al., 1990).

Advanced Extraction Techniques : Studies on the extraction and preconcentration of this compound from aqueous media using advanced techniques like online solid-phase extraction provide insights into monitoring and analysis methodologies (Torabizadeh et al., 2021).

Degradation Mechanism and Kinetics : Investigations into the degradation mechanisms and kinetics of this compound, particularly in enhancing ozonation processes, provide valuable information on water treatment and decontamination strategies (Qin et al., 2019).

Environmental Persistence : Studies on the persistence of this compound in semi-arid conditions show its impact on crops and soil, with implications for agricultural practices and environmental safety (Chivinge & Mpofu, 1990).

Interaction with Soil Colloids : Research on the adsorption of this compound on soil colloids using zeta potential measurements provides insights into its environmental mobility and potential impact on soil health (Hu Xiao-jie, 2003).

Safety and Hazards

作用機序

Target of Action

Prometon is a triazine herbicide . Its primary target is the photosystem II in plants . Photosystem II is a key component of the photosynthetic process, which is responsible for the conversion of light energy into chemical energy during photosynthesis .

Mode of Action

This compound acts as a photosynthesis inhibitor . It disrupts the process of carbon dioxide fixation and the production of intermediary energy components . Specifically, this compound affects photosystem II by competing with plastoquinone and modifying electron transport processes . This interaction inhibits the photosynthetic process, thereby preventing the growth of weeds .

Biochemical Pathways

The primary biochemical pathway affected by this compound is photosynthesis, particularly the electron transport chain in photosystem II . By inhibiting this process, this compound disrupts the plant’s ability to produce the energy it needs to grow. The downstream effects of this include stunted growth and eventually, plant death .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of photosynthesis . On a cellular level, this disrupts the plant’s energy production, leading to growth inhibition and eventually plant death . On a molecular level, this compound interferes with the normal functioning of photosystem II, a key component of the photosynthetic process .

Action Environment

This compound is highly soluble in water, volatile, and based on its chemical properties, it is highly mobile and has a high potential to leach to groundwater . It can be highly persistent in both soil and aquatic systems . It is used for total vegetation control on industrial sites, on non-crop areas on farms, and under asphalt . The environmental factors such as soil type, rainfall, and temperature can influence the action, efficacy, and stability of this compound .

生化学分析

Biochemical Properties

Prometon is a photosynthesis inhibitor, disrupting carbon dioxide fixation and production of the intermediary energy components . It affects photosystem II, competing with plastoquinone and modifying electron transport processes .

Cellular Effects

The oral Reference Dose (RfD) of this compound is based on the assumption that thresholds exist for certain toxic effects such as cellular necrosis . It is expressed in units of mg/kg-day .

Molecular Mechanism

This compound’s molecular mechanism of action is primarily through the inhibition of photosynthesis. It disrupts carbon dioxide fixation and the production of intermediary energy components by affecting photosystem II .

Temporal Effects in Laboratory Settings

This compound is known to be highly persistent in both soil and aquatic systems

Metabolic Pathways

Given its role as a photosynthesis inhibitor, it likely interacts with pathways involved in photosynthesis and energy production .

Transport and Distribution

This compound is highly soluble in water and volatile, suggesting that it can be easily transported and distributed within cells and tissues

Subcellular Localization

Given its role as a photosynthesis inhibitor, it is likely that it localizes to chloroplasts in plant cells where photosynthesis occurs

特性

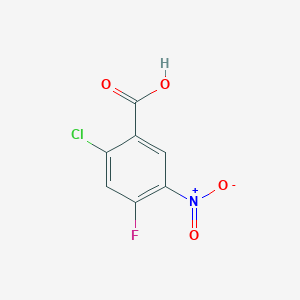

IUPAC Name |

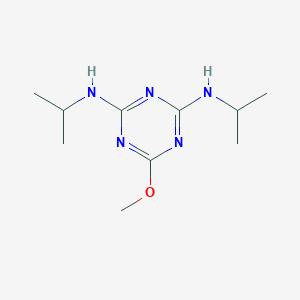

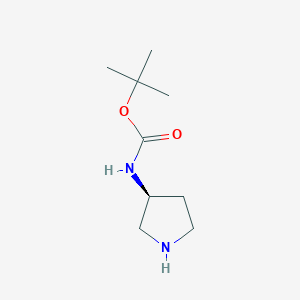

6-methoxy-2-N,4-N-di(propan-2-yl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N5O/c1-6(2)11-8-13-9(12-7(3)4)15-10(14-8)16-5/h6-7H,1-5H3,(H2,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISEUFVQQFVOBCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC(=NC(=N1)OC)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022341 | |

| Record name | Prometon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or white solid; [HSDB] | |

| Record name | Prometon | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6851 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

READILY SOL IN CHLOROFORM, 150 g/L octan-1-ol, In benzene >250, methanol, acetone >500, dichloromethane 350, toluene 250 (all in g/L, 20 °C)., Organic solvents g/100 mL at 20 °C: n-hexane 1.2, methanol 60, cycylohexane 4.9, n-octanol 26, For more Solubility (Complete) data for PROMETON (6 total), please visit the HSDB record page. | |

| Record name | PROMETON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1519 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.088 at 20 °C (units not specified) | |

| Record name | PROMETON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1519 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000023 [mmHg], 2.3X10-6 mm Hg at 20 °C | |

| Record name | Prometon | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6851 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROMETON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1519 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

In analyzing whether the triazines share a common mechanism of toxicity, /the EPA Office of Pesticide Programs/ OPP first examined the pesticides, atrazine, simazine, and cyanazine for inclusion in the initial common mechanism group. ... Toxicologically, the pesticides are positive for mammary gland tumors in female Sprague-Dawley (SD) rats, and atrazine and simazine have data suggesting that they interfere with the pituitary luteinizing hormone (LH) pre-ovulatory surge. OPP then examined whether any other 1,3,5-triazines or other pesticides or metabolites containing s-triazine rings shared these characteristics. A subset of eight pesticides containing the triazine moiety -- atrazine, simazine, propazine, cyanazine, terbutylazine, terbumeton, terbutryn, tribenuron methyl (Express) -- from this larger group were found to cause the similar toxic effect of inducing mammary gland tumors in only female rats but not male rats or both sexes of mice. Several triazine-containing pesticides do not cause that carcinogenic profile -- ametryn, prometryn, prometon, metsulfuron methyl, trisulfuron, chlorsulfuron, and DPXM6316 (Harmony). It should be pointed out that there is no known common mechanism of toxicity to group ametryn, prometryn, prometon, metsulfuron methyl, trisulfuron, chlorsulfuron, or DPX-M6316 (Harmony) with the other eight pesticides., Simazine, as well as other triazines, appears to act on metabolism of plant hormones, particularly plant growth regulation hormones. This conclusion results from studies in which triazines (including simazine), when applied at low rates, resulted in more vigorous and healthy plants than controls, yet at higher rates of application, resulted in growth inhibition. /Simazine & other triazines/, Since chlorosis is the first sign of the effect of triazines on plants, interference with carbon dioxide assimilation & sugar formation can be expected. Studies showing that Hill reaction is inhibited confirmed this. /Triazines/, ... Their chief mode of action appears to involve carbohydrate metabolism. The chlorinated s-triazines inhibit starch accumulation by blocking the production of sugars. Similar behavior has been shown for the methoxy & methylthio-s-triazines. It has been reported that the s-triazines affect the tricarboxylic acid cycle with activation of phospho-phenyl pyruvate-carboxylase causing the disappearance of sucrose & glyceric acid with the formation of aspartic & malic acids. /s-Triazines/ | |

| Record name | PROMETON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1519 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

SAMPLES OF 2-METHOXY-4,6-BIS(ISOPROPYLAMINO)-1,3,5-TRIAZINE WERE SCREENED FOR VOLATILE NITROSAMINE CONTAMINATION & NO NITROSAMINE WAS DETECTED OVER 1 PPM. | |

| Record name | PROMETON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1519 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless powder, White, crystalline, Crystalline solid | |

CAS RN |

1610-18-0 | |

| Record name | Prometon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1610-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prometon [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001610180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | prometon | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163048 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-methoxy-N2,N4-bis(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Prometon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prometon | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.044 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROMETON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DY7SQ0399L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROMETON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1519 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

91 to 92 °C | |

| Record name | PROMETON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1519 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mode of action of prometon as a herbicide?

A1: this compound acts by inhibiting photosynthesis in susceptible plants. [] It binds to the plastoquinone binding site of photosystem II (PSII), disrupting the electron transport chain and ultimately halting the production of energy needed for plant growth. [, ]

Q2: Does this compound affect the structure of chloroplasts in resistant plants?

A2: While this compound does not directly cause resistance, studies on triazine-resistant weed biotypes, including those resistant to this compound, have revealed consistent chloroplast alterations. These include a larger proportion of grana lamellae and a lower proportion of starch and stroma lamellae compared to susceptible plants. []

Q3: Are these structural changes the cause of triazine resistance?

A3: Research suggests that the observed structural alterations in chloroplasts of triazine-resistant biotypes are likely secondary effects of impaired photosynthetic electron transport, rather than the primary cause of resistance. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C10H19N5O, and its molecular weight is 225.29 g/mol.

Q5: Are there known mechanisms of resistance to this compound in weeds?

A5: While specific resistance mechanisms were not detailed in these papers, the development of resistance to triazine herbicides, including this compound, is a well-documented phenomenon. [] Resistance commonly arises from mutations in the psbA gene, which encodes the D1 protein of PSII, the target site of triazine herbicides.

Q6: What are the potential long-term effects of this compound exposure?

A6: The provided research primarily focuses on this compound's short-term effects. Long-term effects were not extensively investigated in these studies.

Q7: What analytical methods are commonly used to detect and quantify this compound in environmental samples?

A7: Several analytical techniques are employed for the detection and quantification of this compound in water samples, including:

- Gas Chromatography coupled with various detectors: This is a widely used technique for analyzing this compound. Detectors like Flame Ionization Detector (GC-FID), Nitrogen Phosphorus Detector (GC-NPD) [], and Mass Spectrometry (GC-MS) [, , ] provide high sensitivity and selectivity for this compound analysis.

- High-Performance Liquid Chromatography (HPLC): Often coupled with UV detection (HPLC-UV), this method provides effective separation and quantification of this compound in water samples. [, , , , ]

- Micellar Electrokinetic Chromatography (MEKC): This technique offers high separation efficiency and can be coupled with online preconcentration methods like Dispersive Liquid-Liquid Microextraction (DLLME) to enhance sensitivity for this compound analysis. []

- Enzyme-Linked Immunosorbent Assay (ELISA): This method utilizes antibodies to detect and quantify this compound, offering high sensitivity and potential for rapid on-site analysis. [, ]

Q8: What factors can influence the efficiency of this compound extraction from water samples?

A8: Various factors can affect the recovery of this compound during the extraction process, including:

- Type of sorbent: Different sorbents used in Solid Phase Extraction (SPE) exhibit varying affinities for this compound, influencing extraction efficiency. [, , ]

- Sample pH and ionic strength: These parameters can affect the chemical properties of both the analyte and the sorbent, impacting the adsorption and desorption processes during extraction. []

- Sample volume and flow rate: Optimizing these factors is crucial to ensure sufficient interaction between the analyte and the sorbent for efficient extraction. []

- Matrix effects: Interfering compounds present in the water matrix can influence the extraction efficiency of this compound. [, ]

Q9: How persistent is this compound in the environment?

A10: this compound is considered a moderately persistent herbicide, with reported half-lives in soil ranging from several weeks to several months depending on environmental conditions. [, ] Its persistence can lead to its detection in surface water and groundwater. [, , , , , , ]

Q10: What factors influence the degradation of this compound in the environment?

A10: Several factors can affect the degradation rate of this compound:

- Microbial activity: Biodegradation by microorganisms plays a significant role in the breakdown of this compound in soil and water. []

- Soil properties: Soil characteristics like organic matter content, pH, and temperature influence microbial activity and sorption processes, affecting degradation rates. [, , , ]

- Water conditions: Factors such as water temperature, pH, and the presence of other dissolved organic matter can influence the persistence of this compound in aquatic environments. [, , ]

- Photodegradation: Exposure to sunlight can contribute to the breakdown of this compound in surface waters. [, ]

Q11: What are the primary degradation products of this compound?

A12: While complete mineralization is possible, common degradation products of this compound include deisopropylatrazine and deethylatrazine. [, , ] Cyanuric acid has also been identified as a final degradation product in photocatalytic degradation studies. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,7-Bis(4-morpholinylmethyl)-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone](/img/structure/B51649.png)

![methyl 5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carboxylate](/img/structure/B51662.png)

![methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B51668.png)